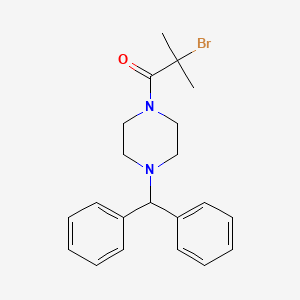
1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a six-membered ring containing oxygen and nitrogen atoms, with a cyano group (-CN) attached to the sixth carbon and a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Oxazepane-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate amino alcohols with cyanogen bromide in the presence of a suitable base. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,4-oxazepane-6-carbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Oxazepane-6-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed: The major products formed from these reactions include various derivatives of 1,4-oxazepane-6-carbonitrile, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Oxazepane-6-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,4-oxazepane-6-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in the biological system.
Comparaison Avec Des Composés Similaires
1,4-Oxazepane-5-carboxylic acids
Indole derivatives
Other heterocyclic compounds with similar ring structures
Propriétés
Formule moléculaire |
C8H11F3N2O3 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
1,4-oxazepane-6-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-3-6-4-8-1-2-9-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
Clé InChI |
ORIHPYHYLBEUPY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)







